molecular formula C5H9N5 B1373365 cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1249188-15-5

cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Cat. No.: B1373365
CAS No.: 1249188-15-5
M. Wt: 139.16 g/mol
InChI Key: HOMUDZHZFXJWRW-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H9N5 It is characterized by the presence of a cyclopropyl group attached to a tetrazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. One common method includes the reaction of cyclopropylamine with sodium azide and a nitrile under acidic conditions to yield the desired tetrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

cyclopropyl(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUDZHZFXJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 2
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 3
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 4
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 5
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 6
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

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